molecular formula C14H14N2O2 B2561057 N,N-Dimethyl-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 1909309-08-5

N,N-Dimethyl-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2561057
CAS No.: 1909309-08-5
M. Wt: 242.278
InChI Key: JTJUUAZVYHNTRO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound with a pyridine ring structure

Properties

IUPAC Name

N,N-dimethyl-6-oxo-4-phenyl-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)14(18)12-9-15-13(17)8-11(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJUUAZVYHNTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CNC(=O)C=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenyl-3,5-dioxo-1,4,5,6-tetrahydropyridine with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N,N-Dimethyl-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-phenyl-1,6-dihydropyridine-3-carboxamide
  • 6-Oxo-4-phenyl-1,6-dihydropyridine-3-carboxamide
  • N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

N,N-Dimethyl-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both dimethylamino and keto groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N,N-Dimethyl-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C14H14N2O2
  • Molecular Weight : 242.27 g/mol
  • CAS Number : 1909309-08-5

Research indicates that derivatives of the dihydropyridine class, including this compound, exhibit significant anti-inflammatory properties. These compounds can inhibit the release of pro-inflammatory cytokines, such as IL-6 and TNF-α, and modulate key signaling pathways like NF-κB, which is crucial in inflammation and immune responses .

Anti-inflammatory Effects

A study highlighted that certain derivatives demonstrated a marked reduction in lipopolysaccharide (LPS)-induced pro-inflammatory cytokine expression in macrophage cell lines (J774A.1 and THP-1). The compound significantly improved symptoms in animal models of acute lung injury (ALI) and sepsis by reducing pulmonary edema and macrophage infiltration .

Anticancer Potential

The anticancer activity of related compounds has been explored extensively. For instance, various derivatives have shown cytotoxic effects against several cancer cell lines, with IC50 values indicating their potency. Notably:

  • Compound 13a exhibited favorable pharmacokinetic properties with a half-life (T1/2) of 11.8 hours and bioavailability (F) of 36.3% .

Table 1: Summary of Biological Activities

CompoundActivity TypeModel/Cell LineIC50 ValueReference
13aAnti-inflammatoryJ774A.1Not specified
13aIn vivo efficacyLPS-induced ALI miceImproved survival
VariousAnticancerHEPG2, MCF7Ranges from 0.67 to 4.18 µM

Pharmacokinetics and Safety Profile

The pharmacokinetic profile is critical for understanding the therapeutic potential of this compound. The compound's favorable absorption and distribution characteristics suggest it may be a viable candidate for further development in both anti-inflammatory and anticancer therapies.

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